molecular formula C36H38Cl2N6O6S2 B15347635 1,4-Butanedisulfon-m-anisidide, 4',4''-bis(4-quinolylamino)-, dihydrochloride, hydrate CAS No. 66799-65-3

1,4-Butanedisulfon-m-anisidide, 4',4''-bis(4-quinolylamino)-, dihydrochloride, hydrate

Cat. No.: B15347635
CAS No.: 66799-65-3
M. Wt: 785.8 g/mol
InChI Key: DDMPRQINGZESBM-UHFFFAOYSA-N
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Description

This compound features a 1,4-butanedisulfonamide backbone with m-anisidide (meta-methoxy aniline) moieties. The structure is further modified by two 4-quinolylamino groups at the 4' and 4'' positions, with dihydrochloride counterions and hydration. The dihydrochloride hydrate form likely enhances solubility and stability, critical for pharmaceutical development .

Properties

CAS No.

66799-65-3

Molecular Formula

C36H38Cl2N6O6S2

Molecular Weight

785.8 g/mol

IUPAC Name

[2-methoxy-4-[4-[[3-methoxy-4-(quinolin-4-ylazaniumyl)phenyl]sulfamoyl]butylsulfonylamino]phenyl]-quinolin-4-ylazanium;dichloride

InChI

InChI=1S/C36H36N6O6S2.2ClH/c1-47-35-23-25(13-15-33(35)39-31-17-19-37-29-11-5-3-9-27(29)31)41-49(43,44)21-7-8-22-50(45,46)42-26-14-16-34(36(24-26)48-2)40-32-18-20-38-30-12-6-4-10-28(30)32;;/h3-6,9-20,23-24,41-42H,7-8,21-22H2,1-2H3,(H,37,39)(H,38,40);2*1H

InChI Key

DDMPRQINGZESBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)CCCCS(=O)(=O)NC2=CC(=C(C=C2)[NH2+]C3=CC=NC4=CC=CC=C43)OC)[NH2+]C5=CC=NC6=CC=CC=C65.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,4-butanedisulfonic acid with m-anisidine to form the intermediate m-anisidide. This intermediate is then reacted with quinoline derivatives under specific conditions to introduce the quinolylamino groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of catalysts, controlled temperatures, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and quinoline derivatives.

  • Reduction: Reduction of quinolylamino groups to corresponding amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including interactions with DNA and other biomolecules.

  • Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anticancer drugs.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to DNA, interfering with replication and transcription processes, leading to cell death in cancer cells. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, focusing on synthesis, physicochemical properties, and applications:

Compound Name Key Structural Features Synthesis Method Molecular Weight (g/mol) Salt/Hydrate Form Key Properties/Applications
1,4-Butanedisulfon-m-anisidide, 4',4''-bis(4-quinolylamino)-, dihydrochloride, hydrate Butanedisulfonamide backbone, 4-quinolylamino groups, m-anisidide, dihydrochloride hydrate Likely involves sulfonylation of diethanolamine intermediates and coupling reactions (analogous to ) Not explicitly reported Dihydrochloride hydrate Hypothesized enhanced solubility and stability; potential for receptor-targeted activity
GW4869·2HCl (4',4''-Di-2-imidazolin-2-yl-p-benzenediacrylanilide dihydrochloride) Benzenediacrylanilide core, bis-imidazoline groups Stille coupling and imitation reactions (similar to ) ~600 (estimated) Dihydrochloride hydrate Exosome inhibitor; demonstrates the role of dihydrochloride salts in improving bioavailability
BMS-433771 dihydrochloride hydrate RSV F-protein inhibitor with fused heterocycles Multi-step nucleophilic substitution and salt formation ~400 (estimated) Dihydrochloride hydrate EC₅₀ = 20 nM against RSV; oral prophylactic efficacy in rodent models
Nilotinib Dihydrochloride Hydrate (Form X) Tyrosine kinase inhibitor with aminopyrimidine and trifluoromethylphenyl groups Crystallization under controlled hydration conditions 529.5 Dihydrochloride hydrate Polymorph Form X enhances solubility (20% improvement) and bioavailability
4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate Biphenyl disulfonic acid, diamino groups Sulfonation of benzidine derivatives 344.3 Hydrate Intermediate in dye synthesis; sulfonic acid groups enhance water solubility

Key Observations:

Structural Analogies: The target compound shares sulfonamide linkages with 4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate but differs in its quinoline and m-anisidide substituents, which may improve receptor affinity compared to simpler sulfonic acids . Unlike GW4869·2HCl, which uses imidazoline groups for exosome inhibition, the target compound’s 4-quinolylamino groups could enable DNA intercalation or kinase inhibition .

Salt and Hydration Effects :

  • The dihydrochloride hydrate form is shared with BMS-433771 and Nilotinib , suggesting improved solubility and stability over neutral forms. For example, Nilotinib Form X achieves 20% higher solubility due to its crystalline hydrate structure .

Synthesis Challenges: The target compound’s synthesis likely parallels GW4869·2HCl, requiring coupling reactions (e.g., Stille or Suzuki) to attach quinoline moieties to the sulfonamide backbone .

Pharmacological Potential: While BMS-433771 shows antiviral activity (EC₅₀ = 20 nM), the target compound’s m-anisidide and quinoline groups may target parasitic or cancer pathways, akin to Emetine Dihydrochloride Hydrate (anti-protozoal) .

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